Fe(R,R-PDP) White-Chen Catalyst

Description

Historical Development and Naming Conventions

The catalyst is named after its developers, Professor M. Christina White and her graduate student at the time, Mark S. Chen. wikipedia.orgdbpedia.org Their work, reported in 2007, introduced a catalyst capable of predictable and selective oxidation of aliphatic sp³ C-H bonds. newerainstruments.com This was a significant breakthrough, as these bonds are typically inert and their functionalization often requires harsh conditions or complex directing-group strategies. nih.gov

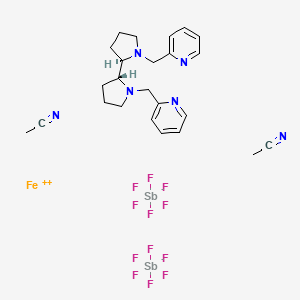

The name "Fe(R,R-PDP)" provides specific information about the catalyst's composition. "Fe" indicates that the central metal atom is iron. "(R,R-PDP)" refers to the chiral ligand coordinated to the iron center. PDP stands for the tetradentate ligand derived from (2R,2'R)-(-)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine. nih.gov The "(R,R)" designation specifies the stereochemistry of the bipyrrolidine backbone, which is crucial for the catalyst's ability to induce stereoselectivity in its reactions. The full chemical name of the complex is acetonitrile (B52724);hexafluoroantimony(1-);iron(2+);2-[[(2R)-2-[(2R)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine. nih.gov

The development built upon earlier research into non-heme iron complexes, such as the Fe(mep) system, which showed promise in oxidation reactions like epoxidation. newerainstruments.com The White-Chen catalyst, however, was the first to demonstrate broad applicability and predictability for aliphatic C-H oxidation. wikipedia.org

Significance in Contemporary Organic Synthesis

The primary significance of the Fe(R,R-PDP) White-Chen catalyst lies in its ability to selectively oxidize aliphatic sp³ C-H bonds using a readily available and environmentally benign oxidant, hydrogen peroxide (H₂O₂). wikipedia.org This capability has profound implications for synthetic strategy, effectively allowing chemists to treat inert C-H bonds as functional groups that can be selectively targeted for transformation. wikipedia.org

This catalyst enables late-stage functionalization of complex molecules, a highly sought-after strategy in drug discovery and development. nih.gov Instead of building a molecule from the ground up with all necessary functional groups in place, chemists can introduce oxygen functionality into a complex scaffold at a late step in the synthesis. This streamlines synthetic routes, reduces the number of steps, and minimizes waste. nih.govillinois.edu

The predictability of the catalyst is a key feature. The site of oxidation can often be anticipated based on a combination of electronic, steric, and stereoelectronic factors within the substrate molecule. wikipedia.orgnih.gov Generally, the catalyst favors oxidation at C-H bonds that are:

Electron-rich: More activated sites.

Sterically accessible: The bulky nature of the catalyst directs it away from highly hindered positions. wikipedia.org

Stereoelectronically aligned: Favorable orbital overlap can influence reactivity.

This predictability has been demonstrated in the oxidation of numerous complex natural products and their derivatives, showcasing the catalyst's broad utility. nih.govnih.gov Furthermore, the development of related catalysts, such as Fe(CF₃-PDP), provides complementary, catalyst-controlled selectivity, allowing for the targeting of different C-H bonds within the same molecule simply by changing the catalyst. nih.gov

Classification as a Non-Heme Iron(II) Coordination Complex

The this compound is classified as a non-heme iron(II) coordination complex. This classification distinguishes it from heme-containing iron enzymes like cytochromes P450, which also perform oxidation reactions in biological systems. Non-heme iron complexes utilize a variety of nitrogen- and oxygen-based ligands instead of the porphyrin ring found in hemes.

In this catalyst, the iron is in the +2 oxidation state (Iron(II)) and is coordinated by the chiral, tetradentate N4 ligand, (R,R)-PDP. researchgate.net The coordination sphere is typically completed by two labile acetonitrile ligands, which can be displaced by reactants during the catalytic cycle. nih.govresearchgate.net The complex is usually isolated as a hexafluoroantimonate (SbF₆⁻) salt. wikipedia.orgnih.gov

The proposed catalytic mechanism involves the reaction of the iron(II) precursor with hydrogen peroxide to form a highly reactive, high-valent iron-oxo species, likely an iron(V)-oxo complex. wikipedia.orgacs.org This potent oxidizing agent is responsible for abstracting a hydrogen atom from an aliphatic C-H bond, leading to the formation of a carbon-centered radical and an iron-hydroxide intermediate. A rapid "rebound" of the hydroxyl group to the radical center then furnishes the oxidized product. wikipedia.org

Research Findings

Detailed studies have demonstrated the catalyst's effectiveness in various applications, particularly in achieving high selectivity in complex molecular environments.

Catalyst Properties

| Property | Value |

|---|---|

| IUPAC Name | acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2R)-2-[(2R)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine nih.gov |

| CAS Number | 1361315-26-5 (for R,R-isomer) nih.gov |

| Chemical Formula | C₂₄H₃₂F₁₂FeN₆Sb₂ wikipedia.orgnih.gov |

| Molar Mass | 931.908 g·mol⁻¹ wikipedia.orgnih.gov |

| Appearance | Purple powder wikipedia.org |

Selectivity in C-H Oxidation The catalyst exhibits predictable selectivity based on the substrate's electronic and steric properties. A key development was the introduction of a slow addition protocol for the oxidant and catalyst, which improves yields and catalyst turnover by minimizing bimolecular catalyst decomposition pathways. newerainstruments.comillinois.eduresearchgate.net

| Substrate | Major Oxidation Site | Selectivity (Major:Minor) | Isolated Yield | Reference |

|---|---|---|---|---|

| A complex protected sugar | Electronically favored C-1 | 11:1 (C-1:C-8) | 50% | wikipedia.org |

| Artemisinin | C10 (tertiary C-H) | 2:1 (C10:C9) | 54% | nih.gov |

| (S)-5-((R)-5,5-dimethyl-2-oxo-1,3-dioxolan-4-yl)-3-methylpentyl acetate (B1210297) | Not specified | Not specified | 66% (average) | newerainstruments.com |

| 4-methylvaleric acid | Not specified (forms lactone) | Not specified | 48% | newerainstruments.com |

Catalyst-Controlled Site-Divergence A significant finding is the ability to alter the site of oxidation by modifying the catalyst's ligand. The electron-withdrawing trifluoromethyl groups on the Fe(CF₃-PDP) catalyst change its steric and electronic profile, leading to complementary selectivity compared to the parent Fe(PDP) catalyst.

| Substrate | Catalyst | Major Oxidation Site | Selectivity (C10:C9) | Isolated Yield | Reference |

|---|---|---|---|---|---|

| Artemisinin | Fe(R,R-PDP) | C10 | 2:1 | 54% | nih.gov |

| Fe(CF₃-PDP) | C9 | 1:11 | 52% | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2R)-2-[(2R)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m1................./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNWHBGEOCZDBX-QSKJABRXSA-B | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#N.CC#N.C1C[C@@H](N(C1)CC2=CC=CC=N2)[C@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32F12FeN6Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660717 | |

| Record name | White–Chen catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959395-10-9 | |

| Record name | White–Chen catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidinebis(acetonitrile)iron(II) hexafluoroantimonate Fe(S,S-PDP) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Fe R,r Pdp White Chen Catalyst

Ligand Preparation

The cornerstone of the White-Chen catalyst is the tetradentate ligand, (+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine, often abbreviated as (R,R)-PDP. The synthesis of this crucial component begins with the chiral scaffold, (R,R)-2,2′-bipyrrolidine.

This starting diamine is typically sourced as its L-tartrate salt, specifically (R,R)-2,2′-Bipyrrolidine L-tartrate newerainstruments.comorgsyn.org. To proceed with the synthesis, the free base, (R,R)-2,2′-bipyrrolidine, must be liberated. This is accomplished through a standard acid-base extraction. The tartrate salt is treated with a strong aqueous base, such as potassium hydroxide (B78521) (KOH), to deprotonate the ammonium (B1175870) ions. The resulting free diamine is then extracted from the aqueous layer into an organic solvent like diethyl ether. The combined organic extracts are dried and the solvent is removed under vacuum to yield the pure (R,R)-2,2′-bipyrrolidine as an oil orgsyn.org.

The final step in the ligand synthesis is the N-alkylation of the two secondary amine groups of the bipyrrolidine backbone. This is achieved by reacting the (R,R)-2,2′-bipyrrolidine with two equivalents of an alkylating agent, 2-(chloromethyl)pyridine, which is commonly handled as its hydrochloride salt sigmaaldrich.com. This nucleophilic substitution reaction, carried out in the presence of a suitable base to neutralize the generated hydrochloric acid, attaches the pyridylmethyl arms to the nitrogen atoms of the pyrrolidine (B122466) rings, thus completing the synthesis of the (R,R)-PDP ligand sigmaaldrich.comgoogle.com.

Coordination of Iron and Catalyst Complex Formation

With the chiral (R,R)-PDP ligand in hand, the next stage is the construction of the iron complex. This involves the careful coordination of an iron(II) ion and the introduction of appropriate counterions.

The assembly of the final catalyst requires a specific set of precursors. These materials are critical for the successful formation of the desired iron(II) complex.

| Component | Chemical Name | Role | Reference |

| Ligand | (R,R)-PDP | Chiral coordinating agent | researchgate.net |

| Iron Source | Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) | Provides the Fe(II) metal center | researchgate.net |

| Solvent | Acetonitrile (B52724) (CH₃CN) | Reaction medium, also acts as a labile ligand | researchgate.net |

| Counterion Source | Silver hexafluoroantimonate (AgSbF₆) | Provides non-coordinating SbF₆⁻ counterions | researchgate.net |

Table 1. Key starting materials for the synthesis of the Fe(R,R-PDP) White-Chen Catalyst.

The formation of the catalyst is a direct coordination process. The (R,R)-PDP ligand is first dissolved in acetonitrile. To this solution, solid Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) is added, followed by the addition of Silver hexafluoroantimonate (AgSbF₆) researchgate.net. The silver salt serves a dual purpose: it provides the hexafluoroantimonate (SbF₆⁻) anions that act as non-coordinating counterions in the final complex, and the silver(I) cations react with the chloride ions from the iron salt to form silver chloride (AgCl), which is insoluble in acetonitrile and precipitates out of the solution. This precipitation drives the reaction forward, resulting in the formation of the desired complex, Fe(R,R-PDP)(CH₃CN)₂₂, in the acetonitrile solution researchgate.netpsu.edu.

Purification Strategies

A significant advantage in the preparation of the this compound is the simplicity of its workup. For its subsequent use in catalytic C-H oxidation reactions, the synthesized catalyst generally does not require a separate, rigorous purification step researchgate.net. The precipitation of silver chloride effectively removes the chloride and silver ions, leaving a solution of the catalyst that is often used directly.

Catalytic Applications in Selective Oxidation Reactions

Aliphatic C-H Bond Oxidation

The hallmark of the Fe(R,R-PDP) White-Chen catalyst is its capacity for the selective hydroxylation of sp³ C-H bonds, a transformation of considerable importance in the synthesis of complex molecules and for late-stage functionalization. nih.gov This capability allows for the introduction of oxygen functionality into saturated hydrocarbon frameworks with a high degree of control.

General Principles and Scope

The catalyst demonstrates remarkable predictability in its oxidation reactions, which are guided by the inherent properties of the substrate. wikipedia.orgillinois.edu The general principle relies on the constructive interplay of electronic, steric, and stereoelectronic factors within a molecule to favor a specific site of oxidation. wikipedia.org When these factors align favorably, the reaction can proceed with high predictability and yield. wikipedia.org The catalyst is effective over a broad range of organic substrates, making it a versatile tool for synthetic chemists. wikipedia.orgillinois.edu A significant advancement in the application of this catalyst has been the development of a slow addition protocol for both the catalyst and the oxidant, hydrogen peroxide. newerainstruments.comillinois.eduresearchgate.net This technique drives the reaction to higher conversions and yields without compromising site- or chemoselectivity, which is particularly advantageous in the oxidation of complex natural product derivatives. newerainstruments.comillinois.edu

Substrate Scope and Functional Group Compatibility

The Fe(R,R-PDP) catalyst exhibits a broad substrate scope, successfully oxidizing a variety of complex molecules, including terpenes, steroids, and alkaloids. nih.gov Its functional group compatibility is noteworthy, tolerating a range of functionalities. researchgate.net However, the electronic nature of the substrate significantly influences the reaction's regioselectivity. The catalyst is highly electrophilic and will preferentially oxidize C-H bonds that are more electron-rich. epfl.chepfl.ch Consequently, electron-withdrawing groups (EWGs) can deactivate nearby C-H bonds to oxidation, directing the reaction to more remote, electron-rich sites. nih.govepfl.chepfl.ch The catalyst has been shown to be compatible with functional groups such as esters, though the yields may be modest due to electronic deactivation of proximal C-H bonds. wikipedia.org In contrast, the presence of a carboxylic acid group can act as a directing group, increasing the yield of oxidation at a nearby C-H bond. wikipedia.org

Below is a table summarizing the oxidation of various substrates with the Fe(R,R-PDP) catalyst system.

| Substrate | Major Product(s) | Yield (%) | Selectivity |

| A substrate with an ester group | Oxidation at the tertiary C-H bond most remote from the ester | >50 | >99:1 |

| A substrate with two electronically favored C-H sites (C-1 and C-8) | Oxidation primarily at the less sterically hindered C-1 | 50 | 11:1 (C-1:C-8) |

| A substrate with an ester R group | Low yield of oxidation | ~26 | - |

| A substrate with a carboxylic acid R group | Increased yield of oxidation | 50 | - |

| Cyclohexane (B81311) | Cyclohexanone (B45756) | 92 | - |

| cis-4-methylcyclohexyl pivalate (B1233124) | Oxidized product | - | >98% cis |

| 4-methylvaleric acid | Lactone product | 48 | - |

| (+)-Artemisinin derivative | Hydroxylated product | 51 (via slow addition) | - |

This table is generated from data found in the search results. wikipedia.orgnih.govnewerainstruments.com

Oxidation of Secondary Alcohols to Ketones

While the primary application of the White-Chen catalyst is C-H hydroxylation, secondary alcohols are often susceptible to further oxidation to ketones under the reaction conditions. nih.gov This is attributed to the hyperconjugative activation of the C-H bond by the newly introduced hydroxyl group. nih.gov The formation of the ketone is often observed, and in some cases, it is the major product. For instance, the oxidation of cyclohexane with the Fe(PDP) catalyst yields cyclohexanone in high yield. nih.gov

Retention of Activity Toward Primary Alcohols

The this compound system demonstrates the ability to oxidize primary C-H bonds, although the selectivity can be influenced by the presence of other, more reactive sites. The chiral nature of the PDP ligand plays a crucial role in dictating substrate orientation and, consequently, the reaction's outcome. The (R,R) enantiomer of the catalyst is noted for its ability to oxidize secondary C-H bonds while retaining activity towards primary C-H bonds under optimized conditions. The development of catalyst systems that can selectively stop at the methylene (B1212753) hydroxylation stage to furnish primary alcohols from a broader range of substrates remains a significant area of ongoing research. nih.gov

Regioselective C-H Oxidation

A key feature of the this compound is its ability to achieve high regioselectivity in C-H oxidation reactions, a crucial aspect for its application in the synthesis of complex molecules. illinois.edunih.gov This selectivity is primarily governed by the electronic properties of the C-H bonds within the substrate. wikipedia.orgepfl.chepfl.ch

Influence of Electronic Factors on Site Selectivity

The highly electrophilic nature of the iron-oxo intermediate generated by the Fe(R,R-PDP) catalyst is the primary determinant of its regioselectivity. epfl.chepfl.ch The catalyst preferentially targets the most electron-rich C-H bond in a molecule. epfl.chepfl.ch This principle allows for predictable oxidation at sites remote from electron-withdrawing groups (EWGs), which decrease the electron density of nearby C-H bonds. nih.govepfl.chepfl.ch This effect has been observed to extend up to three carbons away from the EWG. nih.gov

For example, in a substrate containing an ester group, the catalyst will selectively oxidize a tertiary C-H bond that is most distant from this electron-withdrawing functionality, achieving high yields and selectivities. epfl.ch This electronically guided site-selectivity is also effective for secondary C-H bonds, leading to preparative yields of mono-oxidized products. nih.govepfl.ch This predictable control over regioselectivity, based on fundamental electronic principles, allows chemists to strategically functionalize complex molecules at specific, otherwise unreactive, positions. wikipedia.orgillinois.edu

The following table provides examples of electronically-driven regioselective oxidations.

| Substrate Feature | Preferred Oxidation Site | Yield (%) | Selectivity (Site Ratio) |

| Two electronically distinct tertiary C-H sites | More electron-rich site | Preparative | - |

| Multiple electronically distinct secondary C-H sites | Site most remote from electron-withdrawing group | Preparative | - |

| Substituted cyclohexane with electron-withdrawing group | No preference between C3 and remote C4 | - | 1:1 (C3:C4) |

| Substrate with tertiary C-H bond remote from an ester | Tertiary C-H bond most remote from the ester | >50 | >99:1 |

This table is generated from data found in the search results. nih.govepfl.ch

Influence of Steric Factors on Site Selectivity

The bulky nature of the this compound is a significant determinant of its site selectivity in C-H oxidation reactions. wikipedia.org When a substrate contains multiple, electronically similar C-H bonds, the catalyst will preferentially oxidize the bond that is least sterically hindered. epfl.ch This principle allows for predictable functionalization even in complex molecular architectures.

A clear illustration of steric control is observed in substrates with large, bulky groups. The catalyst will target C-H bonds that are spatially distant from these groups. wikipedia.org For example, in a molecule with two electronically favored secondary C–H sites, the presence of significant steric hindrance near one site will direct the oxidation to the more accessible position. wikipedia.org

| Substrate Feature | Selectivity Outcome | Yield | Selectivity Ratio | Reference |

| Two electronically favored C-H sites (C-1 and C-8), with C-8 being sterically hindered. | Preferential oxidation at the less hindered C-1 position. | 50% | 11:1 (C-1:C-8) | wikipedia.org |

This predictability, arising from the catalyst's steric bulk, enables chemists to consider aliphatic C-H bonds as functional groups that can be selectively targeted. wikipedia.org

Influence of Stereoelectronic Effects on Site Selectivity

Stereoelectronic effects, which relate to the spatial arrangement of orbitals, also play a crucial role in directing the site selectivity of the White-Chen catalyst. The catalyst can favor oxidation at sites where the reaction relieves conformational or torsional strain within the substrate. wikipedia.org This is often seen in the alleviation of 1,3-diaxial interactions or other high-energy conformations. wikipedia.org

For instance, in a cyclohexane derivative, oxidation might be directed to a position that relieves torsional strain between bulky substituents and adjacent methylene groups. wikipedia.org

| Substrate | Major Oxidation Site | Rationale | Major Product Yield | Minor Product Yield | Reference |

| Cyclohexane with bulky tert-butyl group | C3 | Alleviation of torsional strain between the t-butyl group and adjacent methylenes. | 59% | 12% (at C4) | wikipedia.org |

The selective oxidation is driven by the transition state stability, where the developing radical character is stabilized by favorable orbital overlaps, leading to a lower energy pathway for oxidation at a specific site. The constructive combination of these inherent electronic, steric, and stereoelectronic factors within a substrate allows the catalyst to achieve high predictability and yields. wikipedia.orgnih.gov

Directing Group Effects in C-H Functionalization

The inherent selectivity of the Fe(R,R-PDP) catalyst can be overridden and controlled through the use of directing groups. A functional group within the substrate can chelate to the iron center, delivering the catalytic oxidant to a proximate C-H bond, thereby enforcing site selectivity that might otherwise be disfavored based on intrinsic steric or electronic properties. wikipedia.org

Carboxylic acids have been effectively demonstrated to function as directing groups in C-H oxidations catalyzed by the Fe(R,R-PDP) complex. wikipedia.orgillinois.edu The carboxylate group can act as a ligand for the iron catalyst, rendering the C-H oxidation an intramolecular event. illinois.edu This chelation directs the oxidation to the C-H bond closest to the directing group, typically resulting in the formation of a γ-lactone from the corresponding carboxylic acid. wikipedia.orgacs.org

This directing effect is powerful enough to overcome unfavorable electronic, steric, and stereoelectronic factors within a molecule. wikipedia.org A notable example is the diastereoselective lactonization of a tetrahydrogibberellic acid analog, which proceeds to form a butyrolactone derivative as a single diastereomer. wikipedia.orgnewerainstruments.com The reaction mechanism is believed to proceed through a hydrogen atom transfer (HAT) at the γ C-H bond, followed by a rapid rebound of the resulting alkyl radical with a ligand on the iron center to furnish the lactone. acs.org

| Substrate | Product Type | Yield | Notes | Reference |

| Tetrahydrogibberellic acid analog ((+)-15) | Lactone ((+)-16) | 37% (52% with recycling) | Formed as a single diastereomer. | newerainstruments.com |

| 4-methylvaleric acid | γ-lactone | 48% | 95% of the (S,S)-PDP ligand was recovered unoxidized. | newerainstruments.com |

While carboxylic acids are well-established directing groups for the Fe(R,R-PDP) catalyst, the use of amides specifically as directing groups in this system is less documented in comparison to other transition metal systems (e.g., those based on Palladium, Rhodium, or Ruthenium). nih.govmdpi.com However, the interaction of the catalyst with Lewis basic groups, such as nitrogen-containing heterocycles, is an important consideration. Such functionalities are common in complex, medicinally relevant molecules. nih.gov

It has been observed that basic nitrogen functionality in a substrate can be problematic for C-H oxidations with PDP-type catalysts. nih.gov To achieve effective remote aliphatic C-H oxidation in substrates containing basic nitrogen heterocycles, it is often necessary to first complex the nitrogen with a Brønsted acid that possesses a non-coordinating counterion, such as HBF₄. nih.gov This prevents the Lewis basic nitrogen from interfering with the catalyst's activity. While not a directing group in the classical sense of guiding oxidation to a specific, nearby C-H bond, this approach demonstrates how Lewis basic groups on the substrate must be managed to achieve the desired catalytic oxidation at remote, electronically, and sterically favored sites.

Stereoselective and Enantioselective Catalysis

The this compound is renowned for its ability to perform stereoselective and enantioselective C-H oxidation. This capability stems directly from the chiral nature of its ligand framework, which creates a defined chiral environment around the catalytically active iron center.

Origin of Stereoselectivity in the Chiral Ligand

The source of the stereoselectivity is the chiral (R,R)-2,2'-bipyrrolidine backbone of the N,N'-Bis(2-pyridylmethyl)-2,2'-bipyrrolidine (PDP) ligand. This C₂-symmetric chiral scaffold establishes a well-defined three-dimensional pocket around the iron atom. When a substrate approaches the highly reactive iron-oxo intermediate, the steric and electronic interactions between the substrate and the chiral ligand dictate the orientation of the substrate.

This enforced orientation ensures that the active oxidant is presented to a specific face of the substrate. Consequently, the catalyst can distinguish between two enantiotopic C-H bonds in a prochiral substrate, selectively abstracting a hydrogen atom from one to generate a specific stereocenter. In cases where the oxidation occurs at an existing stereogenic center, the reaction proceeds with a high degree of, and often complete, retention of stereochemistry. newerainstruments.com This precise control over substrate orientation is the fundamental reason for the catalyst's ability to achieve high levels of enantioselectivity and diastereoselectivity in the oxidation of complex molecules. nih.gov

Enantioselective Epoxidation of Alkenes

Iron complexes featuring chiral bipyrrolidine-derived aminopyridine (PDP) ligands are recognized as some of the most effective bioinspired iron-based catalysts for the stereoselective oxidation of C=C bonds. acs.org The Fe(PDP) catalyst system can perform enantioselective epoxidation of various alkenes, with the reaction's efficiency and enantioselectivity being influenced by the choice of oxidant and carboxylic acid additives. acs.orgacs.org

Mechanistic studies suggest that with hydrogen peroxide (H₂O₂) or organic hydroperoxides (AlkylOOH) in the presence of a carboxylic acid, the epoxidation proceeds through a common active species, an oxoiron(V) complex, formulated as [(L)FeV═O(OC(O)R)]²⁺. acs.org The specific carboxylic acid used has a dramatic effect on the electronic structure of this active intermediate, which in turn influences the enantioselectivity of the epoxidation, particularly for electron-deficient olefins. acs.org For instance, the epoxidation of chalcone (B49325) using the Fe(S,S-PDP) catalyst with t-BuOOH as the oxidant yields the product with moderate enantiomeric excess (ee). acs.org The choice of acid additive is crucial for tuning the catalyst's performance. acs.orgacs.org

| Substrate | Catalyst System | Yield (%) | ee (%) | Ref |

| Chalcone | 1/t-BuOOH | 17 | 52 | acs.org |

Table 1: Example of enantioselective epoxidation using an Fe(PDP) catalyst system. Note: Data is for the (S,S)-PDP enantiomer.

Diastereoselective C-H Oxidations

The this compound demonstrates exceptional capability in performing diastereoselective C-H oxidations within complex molecular scaffolds. nih.gov This selectivity is governed by a combination of the substrate's inherent electronic, steric, and stereoelectronic properties, which the bulky catalyst can effectively distinguish. wikipedia.orgnih.gov

A notable application is the use of carboxylic acid directing groups to achieve diastereoselective C-H oxidation. The catalyst can bind to a substrate's carboxylic acid moiety, overriding other inherent biases to selectively oxidize a C-H bond that can lead to the formation of a five-membered ring lactone. wikipedia.org An example of this is the diastereoselective lactonization of tetrahydrogibberellic acid, where the catalyst targets a specific C-H bond to form a butyrolactone derivative. wikipedia.org

The catalyst's ability to achieve high diastereoselectivity is crucial for complex molecule synthesis, allowing for predictable functionalization even in molecules with numerous similar C-H bonds. nih.gov The oxidation of cis-4-methylcyclohexyl pivalate to the corresponding tertiary alcohol proceeds with a very high diastereomeric ratio, demonstrating the stereoretentive nature of the catalytic process. newerainstruments.com

| Substrate | Product | Yield (%) | Selectivity (diastereomeric ratio) | Ref |

| Tetrahydrogibberellic acid | Butyrolactone derivative | 50 | Diastereoselective | wikipedia.org |

| cis-4-methylcyclohexyl pivalate | cis-1-hydroxy-4-methylcyclohexyl pivalate | 52 | 242:1 (cis:trans) | newerainstruments.com |

Table 2: Examples of diastereoselective C-H oxidation catalyzed by the Fe(PDP) White-Chen catalyst.

Applications in Complex Molecule Synthesis

The Fe(PDP) catalyst has become a powerful tool in organic synthesis, particularly for the construction and modification of complex molecules. Its predictable selectivity in oxidizing aliphatic sp³ C-H bonds allows chemists to treat these formerly inert bonds as functional groups, streamlining synthetic routes. wikipedia.org

Natural Product Synthesis and Diversification

The catalyst is highly valued for its role in the synthesis and late-stage functionalization of natural products. It enables the selective introduction of oxygen at electronically activated and sterically accessible positions, which is a common challenge in modifying complex natural structures. nih.govacs.org

A prominent example is the oxidation of the antimalarial drug artemisinin. The Fe(PDP) catalyst selectively hydroxylates the C6 position in 54% yield without disturbing the molecule's sensitive endoperoxide bridge. acs.org This selectivity is driven by the electronic properties of artemisinin, as the C6 tertiary C-H bond is distant from electron-withdrawing groups. acs.org Similarly, the catalyst has been applied to the sesquiterpene (+)-sclareolide, where it can oxidize the C2 and C3 positions. acs.orgnih.gov These modifications allow for the rapid generation of derivatives that can be used to explore structure-activity relationships. nih.gov

| Natural Product Substrate | Product | Yield (%) | Ref |

| Artemisinin | C6-hydroxyartemisinin | 54 | acs.org |

| (+)-Sclareolide | C2/C3 oxidized products | 78 (combined) | nih.gov |

Table 3: Examples of Fe(PDP) catalyzed oxidation in natural product diversification.

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

The this compound has significant applications in medicinal chemistry, aiding in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to perform selective oxidations streamlines synthetic pathways for complex, biologically active molecules. The functionalization of C(sp³)-H bonds can profoundly impact the physical and biological properties of pharmaceuticals, and this catalyst provides a method to access novel chemical space for drug derivatization and metabolite synthesis. nih.gov

The development of C-H oxidation methods is highly desirable for medicinal chemists, as it can avoid lengthy de novo syntheses when creating new derivatives of existing drugs. nih.gov For example, a manganese-based analog of the White-Chen catalyst, Mn(PDP), has been used for the late-stage C-H hydroxylation of an efavirenz (B1671121) derivative, a compound related to an essential HIV medication. This highlights the potential of PDP-based catalysts in modifying complex drug scaffolds. nih.gov The Fe(PDP) catalyst system's ability to operate in complex molecular settings makes it a valuable tool for drug discovery processes. newerainstruments.com

Late-Stage Functionalization Strategies

A key strength of the Fe(PDP) catalyst system is its application in late-stage functionalization (LSF). nih.gov LSF involves introducing chemical modifications at the final stages of a synthesis, which is a highly efficient strategy for diversifying complex molecules like natural products and drug candidates without needing to redesign the entire synthetic route. nih.govnih.gov

The White-Chen catalyst was among the first to demonstrate that aliphatic C-H bonds of the same type (e.g., secondary or tertiary) could be preparatively and predictably distinguished based on subtle electronic and steric differences. nih.gov This catalyst-controlled selectivity is a cornerstone of modern LSF. For instance, in the case of artemisinin, the standard Fe(PDP) catalyst oxidizes the C6 position. However, by using a sterically bulkier variant, Fe(CF₃-PDP), the site of oxidation can be switched to the C7 position, affording the ketone in 52% yield. nih.govacs.org This demonstrates that the reaction site can be tuned by modifying the catalyst rather than the substrate, a powerful concept in chemical synthesis. nih.gov This approach has been successfully applied to a wide range of complex molecules, including terpenes, steroids, and alkaloids. nih.gov

| Substrate | Catalyst | Major Product | Yield (%) | Ref |

| Artemisinin | Fe(PDP) | C6-hydroxyartemisinin | 54 | acs.org |

| Artemisinin | Fe(CF₃-PDP) | C7-ketoartemisinin | 52 | nih.govacs.org |

Table 4: Catalyst-controlled late-stage functionalization of Artemisinin.

Other Catalytic Transformations

The primary and most extensively studied application of the this compound is the selective oxidation of C-H bonds and the epoxidation of alkenes. wikipedia.orgacs.org The literature predominantly focuses on these transformations, where the catalyst has proven to be exceptionally predictable and effective, particularly in complex molecular environments. nih.govnewerainstruments.com While the field of iron catalysis encompasses a broad range of reactions, the specific utility of the Fe(PDP) complex, as documented, is centered on these highly selective oxofunctionalizations. researchgate.net

Allylic C-H Functionalization

The this compound facilitates the hydroxylation of allylic C-H bonds, although its application is more broadly documented for aliphatic C-H oxidation. The principles of selectivity, guided by sterics and electronics, are applicable to allylic systems as well. The catalyst's bulky nature directs oxidation to less sterically hindered C-H bonds. wikipedia.org Electronically, the highly electrophilic iron-oxo intermediate generated by the catalyst preferentially oxidizes electron-rich C-H bonds that are distant from electron-withdrawing groups. wikipedia.orgnih.gov

Research has focused on optimizing reaction conditions to improve yields and catalyst efficiency. For instance, a slow addition protocol for both the catalyst and the hydrogen peroxide oxidant has been shown to enhance product yields by minimizing catalyst decomposition pathways. newerainstruments.com This methodology has proven effective in the late-stage functionalization of complex molecules, where predictable and selective oxidation is crucial. nih.govnewerainstruments.com

One notable example of its application in complex molecule synthesis is the oxidation of the antimalarial compound artemisinin. The Fe(PDP) catalyst demonstrates selectivity for the C10 position, while a modified version, Fe(CF3-PDP), favors oxidation at the less hindered C9 position, showcasing how catalyst tuning can achieve site-divergent functionalization. nih.gov

Table 1: Examples of Fe(PDP)-Catalyzed C-H Oxidation

| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Reference |

| cis-4-methylcyclohexyl pivalate | cis-3-hydroxy-4-methylcyclohexyl pivalate | 15 | 67 | newerainstruments.com |

| Tetrahydrogibberellic acid analog | Lactone product | 25 | 51 | newerainstruments.com |

| Artemisinin | C10-hydroxy artemisinin | Not Specified | 54 (2:1 selectivity for C10) | nih.gov |

Oxidative Heck Reactions

There is no information available in the surveyed literature to suggest that the this compound is used for oxidative Heck reactions. This type of reaction is a palladium-catalyzed process that couples aryl or vinyl halides with alkenes. youtube.com While the "White catalyst" is associated with oxidative Heck reactions, this name refers to a distinct palladium-based catalyst and not the iron-containing Fe(R,R-PDP) complex.

Allylic Hydroxyamination

The utility of the this compound has been explored in the context of allylic hydroxyamination. In a study involving the reaction of cyclohexene (B86901) with N-Boc-hydroxylamine, the chiral Fe(R,R-PDP) catalyst was employed to promote C-N bond formation.

The reaction yielded the corresponding allylic hydroxylamine (B1172632) product, but with a low yield of 13%. Critically, the product was obtained as a racemate, indicating a lack of asymmetric induction from the chiral catalyst. Mechanistic investigations suggest that the reaction proceeds through the formation of a free nitroso species, which then undergoes a nitroso-ene reaction with the alkene. The involvement of this free, achiral intermediate explains the absence of enantioselectivity in the final product.

Bromination Reactions

Based on a review of the available scientific literature, there is no evidence to support the use of the this compound for bromination reactions. While other iron complexes have been developed for oxidative bromination, this specific application has not been reported for the White-Chen catalyst.

Mechanistic Investigations of Fe R,r Pdp Catalysis

Proposed Catalytic Cycle

The catalytic cycle of the Fe(R,R-PDP) White-Chen catalyst is a finely tuned process that enables the predictable and preparative oxidation of aliphatic C-H bonds. wikipedia.org The cycle is initiated by the reaction of the Fe(II) catalyst with hydrogen peroxide, a process believed to be facilitated by an acetic acid additive. wikipedia.org This interaction leads to the formation of a key iron-oxo intermediate. wikipedia.org

This highly reactive intermediate then abstracts a hydrogen atom from the substrate's C-H bond, generating a short-lived carbon-centered radical and an iron-hydroxide species. wikipedia.org In a rapid subsequent step, the iron-hydroxide rebounds onto the carbon radical, forming the hydroxylated product and regenerating the Fe(II) catalyst, thus closing the catalytic loop. wikipedia.orgnih.gov Evidence for a stepwise mechanism involving a carbon-centered radical has been supported by experiments using radical traps. wikipedia.orgnih.gov

It is important to note that under certain conditions, non-heme iron complexes can form catalytically inactive oxo-bridged dimers, which can be a deactivation pathway. researchgate.net Strategies such as the slow addition of the oxidant have been developed to suppress this dimerization and improve catalyst productivity. researchgate.netnewerainstruments.com

Activation of Hydrogen Peroxide as a Green Oxidant

A key feature of the White-Chen catalyst system is its use of hydrogen peroxide (H₂O₂) as a "green" oxidant. Hydrogen peroxide is an attractive choice due to its high oxygen content and the fact that its primary byproduct is water, making it an environmentally benign reagent. researchgate.net

The Fe(R,R-PDP) catalyst efficiently activates hydrogen peroxide to generate the potent oxidizing species responsible for the C-H bond oxidation. The presence of an acid, typically acetic acid, is often crucial for this activation process, believed to catalyze the formation of the active iron-oxo intermediate. wikipedia.org The activation of hydrogen peroxide by iron catalysts is a well-established principle, with iron ions known to catalyze its decomposition to produce reactive oxygen species. youtube.com

Characterization and Identification of Active Oxidant Species

The precise nature of the active oxidant species in the Fe(R,R-PDP) catalytic system has been a subject of significant investigation. While a high-valent iron-oxo species is widely implicated, the potential role of other intermediates has also been considered.

Role of High-Valent Iron-oxo Species (e.g., FeV=O)

There is substantial evidence supporting the involvement of a high-valent iron-oxo species as the primary oxidant. rsc.orgnih.gov These species, often formulated as Fe(IV)=O or Fe(V)=O, are highly electrophilic and are believed to be responsible for the hydrogen atom abstraction from the C-H bond. wikipedia.orgnih.govnih.gov The formation of such species is consistent with the observed reactivity and selectivity of the catalyst. wikipedia.orgnih.gov

Isotope labeling studies using H₂¹⁸O have provided strong evidence for the participation of a high-valent iron-oxo species in similar non-heme iron-catalyzed hydroxylations. rsc.org The incorporation of the ¹⁸O label from water into the alcohol product points to the involvement of a metal-bound oxo intermediate. rsc.org While direct spectroscopic characterization of the Fe(V)=O species in the White-Chen system is challenging, its existence is strongly inferred from mechanistic studies and comparison to other biomimetic iron complexes. nih.govnih.gov

Potential Involvement of Acylperoxo-iron(III) Intermediates

In catalytic systems that utilize both hydrogen peroxide and a carboxylic acid, the formation of an acylperoxo-iron(III) intermediate has been identified. nih.gov This species can be generated in significant yields and has been characterized by various spectroscopic techniques. nih.gov

Kinetic studies have revealed that this acylperoxo-iron(III) intermediate is not the direct oxidant itself. nih.gov Instead, it is a precursor that decays in a rate-determining step to form the ultimate, highly reactive oxidant, which is proposed to be an oxoiron(V) species. nih.gov This mechanistic pathway provides a more detailed picture of how the carboxylic acid additive can influence the reactivity and selectivity of the catalyst. nih.gov

C-H Bond Cleavage Mechanism

The cleavage of the strong C-H bond is a critical step in the oxidation process. The prevailing mechanism involves a hydrogen atom transfer pathway.

Hydrogen Atom Transfer (HAT) Pathways

The C-H bond cleavage is proposed to occur via a hydrogen atom transfer (HAT) mechanism. nih.gov In this process, the highly electrophilic iron-oxo species abstracts a hydrogen atom (a proton and an electron) from the substrate's C-H bond. wikipedia.orgnih.gov This generates a transient carbon-centered radical and an Fe(IV)-OH intermediate. wikipedia.org

Several key observations support a HAT mechanism over a concerted or purely ionic pathway. The reaction's selectivity is not solely determined by C-H bond dissociation energies (BDEs), indicating that electronic and steric factors of the catalyst and substrate play a significant role. nih.gov Furthermore, the reactions are stereospecific, with no scrambling of stereocenters, suggesting that the carbon-centered radical intermediate is very short-lived and rapidly undergoes the rebound step. nih.gov

The table below summarizes the key intermediates and their proposed roles in the catalytic cycle:

| Intermediate/Species | Proposed Role in Catalysis |

| Fe(II)(PDP) | The initial state of the catalyst. |

| Acylperoxo-iron(III) | A precursor to the active oxidant, formed from the catalyst, H₂O₂, and acetic acid. nih.gov |

| High-Valent Iron-Oxo (FeV=O) | The primary active oxidant responsible for C-H bond cleavage. wikipedia.orgrsc.orgnih.gov |

| Carbon-centered radical | A short-lived intermediate formed after hydrogen atom abstraction. wikipedia.orgnih.gov |

| Fe(IV)-OH | An intermediate formed after HAT, which rebounds to form the product. wikipedia.org |

Radical Rebound Mechanism vs. Alternative Pathways

The prevailing proposed mechanism for C-H oxidation by the Fe(R,R-PDP) catalyst is the oxygen rebound mechanism. wikipedia.orgwikipedia.org This process begins with the reaction of the catalyst with hydrogen peroxide, facilitated by acetic acid, to generate a highly reactive iron-oxo intermediate. wikipedia.org This intermediate then abstracts a hydrogen atom from a carbon center on the substrate, creating a short-lived carbon-centered radical and an iron-hydroxide species. wikipedia.orgnih.gov In the subsequent "rebound" step, the hydroxyl group quickly transfers from the iron to the carbon radical, resulting in the oxidized product. wikipedia.orgwikipedia.org

This stepwise pathway involving a discrete radical intermediate is a key feature of the rebound mechanism. nih.govosti.gov The behavior and lifetime of this radical intermediate are critical in determining the reaction's outcome. nih.govprinceton.edu Alternative pathways could involve a more direct insertion of the oxygen atom into the C-H bond without the formation of a distinct radical intermediate. However, the nature of the products and the stereoretention observed in many Fe(PDP)-catalyzed oxidations are consistent with a very short-lived, caged radical pair, which limits side reactions and favors the rebound process. nih.govnih.gov

Recent computational studies have proposed a nuanced view of the active oxidant. Instead of a simple FeV(O)(OH) species, density functional theory (DFT) calculations suggest the formation of a cyclic ferric peracetate complex, [(S,S-PDP)FeIII(κ2-peracetate)], is more favorable. acs.org This complex is proposed to undergo O-O bond homolysis during C-H activation to form a transient [(S,S-PDP)FeIV(O)(AcO·)] species, which then performs the hydroxylation. acs.org This revised mechanism still incorporates a radical character but highlights the intricate role of the acetic acid additive in defining the oxidant's structure. acs.org

Evidence for Concerted vs. Stepwise Processes

The distinction between a fully concerted C-H insertion and a stepwise radical rebound mechanism is a central topic in the study of C-H activation. For the Fe(R,R-PDP) catalyst, the evidence largely points towards a stepwise process. A key piece of evidence is the high degree of stereoretention observed in the oxidation of chiral substrates. newerainstruments.com If a long-lived, free radical were formed, racemization or epimerization at the stereocenter would be expected. nih.gov The observed retention of stereochemistry suggests that if a radical is formed, it is part of a very tightly associated, short-lived radical pair within the catalyst's coordination sphere, leading to a rapid and stereospecific rebound. nih.govnih.gov

The term "concerted" can be nuanced. While a purely synchronous insertion is one possibility, some mechanisms, like the concerted metalation-deprotonation (CMD) seen in palladium catalysis, involve a cyclic transition state where the C-H bond breaking and new bond formation occur in a single kinetic step but not necessarily at the exact same time. nih.gov However, the hydrogen atom abstraction followed by radical rebound model is the most widely accepted for iron-oxo mediated C-H hydroxylation. wikipedia.orgwikipedia.org DFT studies on related iron-catalyzed oxidations support a stepwise pathway, identifying distinct transition states for hydrogen abstraction and the subsequent rebound. researchgate.net The calculated energy barriers for these steps help to rationalize the observed reactivity and selectivity. researchgate.net

Role of Ancillary Ligands and Additives (e.g., Acetic Acid)

Ancillary ligands and additives play a crucial role in modulating the reactivity and selectivity of the Fe(R,R-PDP) catalyst. Acetic acid is a commonly used additive that significantly enhances the catalytic efficiency. wikipedia.orgresearchgate.net It is believed to catalyze the formation of the active iron-oxo intermediate from the reaction of the iron complex with hydrogen peroxide. wikipedia.org

DFT studies have provided deeper insight, suggesting that acetic acid is not merely a proton shuttle but directly participates in the formation of the active oxidant. acs.org The proposed [(S,S-PDP)FeIII(κ2-peracetate)] intermediate underscores the direct coordination of the acetate (B1210297) to the iron center. acs.org This coordination alters the electronic properties and the subsequent reactivity of the metal complex. acs.orgresearchgate.net The use of different carboxylic acids, such as chloroacetic acid with manganese-based PDP catalysts, has been shown to further tune the catalyst's chemoselectivity, for instance, enabling the oxidation of tertiary C-H bonds in the presence of sensitive aromatic and heterocyclic moieties. nih.gov

Furthermore, the PDP ligand itself, with its chiral bipyrrolidine backbone, is critical in dictating the stereoselectivity of the oxidation by influencing the orientation of the substrate as it approaches the reactive iron-oxo species. Modifications to the PDP ligand, such as the introduction of trifluoromethyl groups to create Fe(CF3-PDP), have been shown to alter the site-selectivity of the catalyst, demonstrating that the ligand structure is a key determinant of the reaction's outcome. nih.govnih.gov

Quantitative Models for Site Selectivity Prediction

A significant achievement in the field of Fe(R,R-PDP) catalysis is the development of predictive models for site selectivity. acs.orgnih.gov These models are based on the understanding that the catalyst discriminates between different C-H bonds based on a combination of inherent substrate properties. wikipedia.orgnih.gov

Correlating Catalyst/Oxidant Interactions with Substrate Properties

Quantitative models have been developed that correlate the observed site-selectivities with the intrinsic physical and electronic properties of the substrate's C-H bonds. acs.orgnih.gov These models often take the form of mathematical equations that weigh various substrate parameters to predict the most likely site of oxidation. nih.gov The development of such models relies on generating datasets from the oxidation of a range of topologically diverse substrates and analyzing the outcomes. acs.orgnih.gov This allows for the establishment of rules that can guide predictions for new substrates. nih.govfrontiersin.org The interaction between the bulky, electrophilic catalyst and the substrate is key. wikipedia.orgnewerainstruments.com The catalyst's preference for specific C-H bonds can be rationalized and quantified by considering factors like bond dissociation energy, steric accessibility, and electronic density. nih.govepfl.ch

Differentiating C-H Bonds Based on Electronic, Steric, and Stereoelectronic Factors

The selectivity of the this compound is governed by a predictable interplay of three main factors:

Electronic Effects : The catalyst is highly electrophilic and therefore preferentially oxidizes the most electron-rich C-H bond. wikipedia.orgepfl.ch In substrates containing electron-withdrawing groups (EWGs), the catalyst will favor oxidation at C-H bonds that are most remote from the deactivating influence of the EWG. wikipedia.orgepfl.ch This leads to high selectivity for specific tertiary or secondary C-H bonds in complex molecules. wikipedia.orgepfl.ch

Steric Effects : The bulky nature of the catalyst means that it is sensitive to the steric environment around the C-H bonds. wikipedia.orgnih.gov When electronic factors are similar for multiple C-H bonds, the catalyst will selectively oxidize the least sterically hindered position. newerainstruments.comepfl.ch This principle allows for predictable oxidation at sterically accessible sites, even in complex molecular architectures. nih.gov

Table 1: Site Selectivity in Fe(PDP)-Catalyzed Oxidations

| Substrate | Major Product | Dominant Selectivity Factor | Yield (%) | Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| Menthol Derivative | Oxidation at C1 | Steric | 50 | 11:1 (C1 vs. C8) | wikipedia.org |

| trans-1,2-dimethylcyclohexane | Methylene (B1212753) oxidation | Steric | - | 1:2 (3°:2°) | nih.gov |

| Substrate with Ester EWG | Oxidation at remote 3° C-H | Electronic | >50 | >99:1 | wikipedia.org |

| Tetrahydrogibberellic Acid Analog | Lactone formation | Directing Group | 37 | Single diastereomer | newerainstruments.com |

Ligand Design and Structure Activity Relationships

The (R,R)-PDP Ligand Framework and its Structural Rigidity

The core of the catalyst is the (R,R)-PDP ligand, chemically known as (2R,2′R)-(+)-[N,N′-Bis(2-pyridylmethyl)]-2,2′-bipyrrolidine. This tetradentate ligand features a C2-symmetric chiral bipyrrolidine backbone, which imparts significant structural rigidity to the resulting iron complex. This rigidity is crucial for establishing a well-defined chiral environment around the iron center. The stereochemistry of the ligand is a primary determinant of substrate orientation and, consequently, the stereoselectivity of the oxidation reaction.

The bulky and conformationally restricted nature of the PDP ligand plays a critical role in dictating site-selectivity, particularly in complex molecules with multiple potential oxidation sites. The catalyst demonstrates a remarkable ability to target C-H bonds based on a combination of steric and electronic factors. wikipedia.org For instance, in substrates with electronically similar C-H bonds, the catalyst will preferentially oxidize the least sterically hindered position. wikipedia.org This predictable selectivity makes the Fe(R,R-PDP) catalyst a valuable tool in the synthesis of complex molecules. wikipedia.org The catalyst functions by activating hydrogen peroxide, often with a carboxylic acid additive like acetic acid, to form a highly reactive iron-oxo intermediate which is the active oxidizing species. wikipedia.org

Impact of Ligand Modifications on Catalytic Performance and Selectivity

Modifications to the PDP ligand framework have been explored to fine-tune the catalyst's reactivity and selectivity. These alterations can influence the electronic properties of the iron center and the steric environment of the active site.

The introduction of electron-withdrawing groups onto the ligand framework can significantly alter the catalyst's properties. For example, the Fe(CF3-PDP) catalyst incorporates trifluoromethyl groups on the pyridine (B92270) rings of the PDP ligand. researchgate.net Generally, adding electron-withdrawing groups to a ligand can make the metal center more Lewis acidic. nih.gov This increased electrophilicity can, in turn, influence the reactivity of the catalytic species. nih.gov

Theoretical studies on other iron-based catalysts have shown that electron-withdrawing groups can lower the Gibbs free energy barrier for key steps like O-O bond formation, leading to a more active catalyst. nih.gov Quantum mechanical calculations have demonstrated that the presence of electron-withdrawing fluorine atoms can decrease the energy of the highest occupied molecular orbital (HOMO), making the molecule's electrons less accessible and potentially altering its reactivity. researchgate.net While the primary effect of the PDP ligand is steric, these electronic modifications provide a strategy for modulating the catalyst's performance. wikipedia.orgresearchgate.net

| Catalyst | Ligand Modification | Expected Effect on Reactivity |

|---|---|---|

| Fe(R,R-PDP) | Unmodified | Baseline activity |

The chirality of the PDP ligand is fundamental to the catalyst's ability to induce enantioselectivity. The catalyst is available as both Fe(S,S-PDP) and Fe(R,R-PDP) enantiomers, which are prepared from their respective (S,S)-PDP or (R,R)-PDP ligands. researchgate.net The use of a specific enantiomer allows for the selective formation of one of two possible product enantiomers.

In reactions with chiral substrates, the choice between the (R,R) and (S,S) catalyst is critical for achieving the desired diastereoselectivity. For instance, in the oxidation of a complex natural product derivative, the Fe(R,R-PDP) catalyst was shown to install a hydroxyl group with the naturally occurring stereoconfiguration. researchgate.net This highlights the principle of catalyst control, where the inherent chirality of the catalyst dictates the stereochemical outcome of the reaction, often overriding the substrate's own stereochemical biases. This capability is essential for the asymmetric synthesis of complex chiral molecules.

The steric profile of the Fe(PDP) catalyst is a key factor in its site-selectivity. The inherent bulk of the PDP ligand itself directs the oxidation away from sterically congested C-H bonds. wikipedia.org Introducing additional bulky substituents onto the ligand framework can further enhance this steric control.

While specific examples of adding bulky groups to the Fe(PDP) ligand were not detailed in the provided search results, the principle is well-established in transition metal catalysis. For other types of catalysts, such as those based on ferrocene, the introduction of bulky substituents on the phosphine (B1218219) ligands has been shown to significantly influence catalytic efficiency. researchgate.net In the context of the White-Chen catalyst, its bulky nature is a cornerstone of its predictability. wikipedia.org It allows for selective oxidation at the most accessible C-H bonds when electronic factors are equal, a principle that can be further amplified by strategic placement of even larger groups on the ligand. wikipedia.org

Table 2: Steric Influence on Site-Selectivity This table illustrates the principle of steric hindrance based on a documented example with the Fe(PDP) catalyst.

| Substrate | Target Sites | Major Oxidation Site | Selectivity Ratio (Major:Minor) | Yield | Reference |

|---|

Design Principles for Chiral Environment and Enantioselectivity

The design of an effective chiral catalyst like Fe(R,R-PDP) hinges on creating a well-defined and rigid chiral environment around the metal center. numberanalytics.com This is achieved through several key principles:

Use of Chiral Ligands : The foundation of enantioselectivity is the use of a chiral ligand, such as (R,R)-PDP. The ligand's stereochemistry creates an asymmetric binding pocket for the substrate. numberanalytics.comnumberanalytics.com

Structural Rigidity : The C2-symmetric bipyrrolidine framework of the PDP ligand provides conformational rigidity. This rigidity minimizes the number of possible transition states, leading to a higher preference for one stereochemical outcome.

Non-covalent Interactions : The precise positioning of the substrate within the catalyst's active site is crucial. This is governed by a combination of attractive and repulsive non-covalent interactions between the substrate and the chiral ligand. nih.gov

Catalyst Control : In an ideal scenario, the catalyst's own chirality is the dominant factor in determining the product's stereochemistry. This allows for the synthesis of a specific enantiomer or diastereomer regardless of the substrate's inherent biases. nih.gov The Fe(PDP) system exemplifies this, where the choice between the (R,R) and (S,S) versions can predictably yield opposite stereoisomers. researchgate.net

By integrating these principles, the Fe(R,R-PDP) White-Chen catalyst provides a powerful platform for enantioselective C-H oxidation, enabling chemists to exert a high degree of control over the structure and stereochemistry of complex molecules. wikipedia.org

Spectroscopic and Computational Studies

Electron Paramagnetic Resonance (EPR) Spectroscopy for Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for studying paramagnetic species, such as the iron intermediates involved in the catalytic cycle of the White-Chen catalyst. The catalyst itself, being an Fe(II) complex, is EPR-silent. However, upon reaction with an oxidant like hydrogen peroxide, it is converted into various paramagnetic iron species, including the key high-valent iron-oxo intermediates responsible for C-H bond oxidation.

Research on a closely related biomimetic catalyst system utilizing a PDP* ligand (bis(3,5-dimethyl-4-methoxypyridyl-2-methyl)-(S,S)-2,2′-bipyrrolidine) has provided significant insights. By employing very low temperatures (e.g., -75 °C to -85 °C), researchers have successfully trapped and detected extremely unstable and reactive iron-oxygen intermediates. acs.org Upon addition of hydrogen peroxide to a precursor ferric complex, a new EPR signal emerged, which was assigned to the active oxidizing species. acs.org

The detected intermediate exhibited EPR parameters consistent with a low-spin (S=1/2) Fe(V)=O species. acs.org The similarity of these parameters to those of other known oxoiron(V) complexes supports this assignment. acs.org This spectroscopic observation provides direct evidence for the existence of a high-valent iron-oxo species as the key oxidant in the catalytic cycle. acs.org

| Intermediate Species | g₁ | g₂ | g₃ | Source |

| [(S,S)-PDP*]Fe(V)=O | 2.071 | 2.008 | 1.960 | acs.org |

| [(TMC)Fe(V)=O(NC(O)CH₃)]⁺ | 2.053 | 2.010 | 1.971 | acs.org |

This table presents the experimental g-values for the detected Fe(V)=O intermediate with a PDP ligand, a close analogue of the (R,R)-PDP ligand, and a known Fe(V)=O complex for comparison.*

Oxygen-18 (¹⁸O) Labeling Studies for Mechanistic Elucidation

Isotope labeling studies, particularly using Oxygen-18 (¹⁸O), are a powerful tool for tracing the origin of oxygen atoms in reaction products, thereby clarifying reaction mechanisms. In the context of the White-Chen catalyst, ¹⁸O-labeling experiments can definitively determine whether the oxygen atom incorporated into the substrate originates from the hydrogen peroxide (H₂O₂) oxidant or from the solvent (water).

While direct ¹⁸O-labeling studies on the Fe(R,R-PDP) catalyst are not extensively reported in the literature, mechanistic investigations on analogous non-heme iron complexes, such as those based on the TPA (tris(2-pyridylmethyl)amine) ligand, provide a strong precedent. In these systems, stereospecific alkane hydroxylation was studied using H₂¹⁸O. nih.gov The experiments showed that ¹⁸O was incorporated from the labeled water into the alcohol product. nih.gov

This result provides compelling evidence against a simple oxygen atom transfer from an Fe(III)-OOH intermediate. Instead, it supports a mechanism where the O-O bond of the hydroperoxo intermediate undergoes heterolytic cleavage, facilitated by an adjacent water molecule, to form a highly reactive Fe(V)=O species. nih.gov This Fe(V)=O intermediate can then exchange its oxygen atom with the surrounding water, leading to the incorporation of ¹⁸O into the final product. nih.gov This dual-oxidant mechanism, involving both an Fe(III)-OOH and an Fe(V)=O species, is thought to be operative in these biomimetic systems. nih.gov It is proposed that a similar pathway is followed by the Fe(R,R-PDP) catalyst, where the formation of an iron-oxo intermediate is a key step. wikipedia.org

Other Spectroscopic Characterization Techniques

Beyond EPR, other spectroscopic methods are essential for characterizing the catalyst and its various states throughout the reaction cycle.

UV-Visible (UV-Vis) Spectroscopy: This technique is routinely used to monitor the electronic environment of the iron center. The Fe(R,R-PDP) catalyst is a purple solid, and its UV-Vis spectrum can be used to follow its consumption and the formation of intermediates. newerainstruments.com For instance, high-valent iron-oxo species often have characteristic absorption bands in the visible region. In studies of related non-heme iron complexes, the formation of an Fe(IV)=O species was accompanied by the appearance of a chromophore with a maximum absorbance (λₘₐₓ) around 720 nm. nih.gov Time-resolved UV-Vis spectroscopy can track the kinetics of the formation and decay of such intermediates on a millisecond timescale. nih.gov

Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful technique for probing the local electronic structure of iron compounds. It can distinguish between different oxidation states (e.g., Fe(II), Fe(III), Fe(IV), Fe(V)) and spin states of the iron nucleus based on parameters like the isomer shift (δ) and the quadrupole splitting (ΔE_Q). rsc.orgresearchgate.net Although detailed Mössbauer studies specifically on the Fe(R,R-PDP) catalyst's intermediates are not widely published, the technique is crucial for characterizing non-heme iron catalysts. rsc.org It would be instrumental in unequivocally distinguishing between proposed intermediates, such as an Fe(IV)=O radical cation and a true Fe(V)=O species, providing data that is complementary to EPR and computational studies. researchgate.net

Computational Modeling and Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the intricate details of the reaction mechanism and the factors governing the selectivity of the White-Chen catalyst. nih.govnih.gov These calculations provide insights into the structures, energies, and electronic properties of transient intermediates and transition states that are often difficult to characterize experimentally. nih.gov

DFT studies have been employed to:

Investigate the Active Oxidant: Calculations have explored the energetics of forming different potential oxidizing species. For the Fe(PDP) system, DFT has been used to compare the stability and reactivity of a high-valent Fe(V)=O species versus an alternative cyclic ferric peracetate complex. nih.gov Such studies help to identify the most likely active oxidant responsible for the C-H abstraction. nih.gov

Elucidate Reaction Pathways: Quantum chemical calculations can map out the entire reaction pathway, including the hydrogen atom abstraction step and the subsequent radical rebound. wikipedia.org By calculating the activation energies for these steps, researchers can understand the kinetics of the reaction and the factors influencing its efficiency. nih.gov

Explain Selectivity: A key feature of the White-Chen catalyst is its predictable selectivity based on steric, electronic, and stereoelectronic factors. wikipedia.orgepfl.ch DFT calculations can model the transition state of the C-H abstraction step, providing a rationale for why the catalyst favors electron-rich, sterically accessible C-H bonds remote from electron-withdrawing groups. epfl.ch

Analyze Ligand Effects: The influence of modifying the PDP ligand can be systematically studied using computational methods. For example, DFT calculations have shown that adding electron-donating substituents (like dimethylamino groups) to the pyridine (B92270) rings of the PDP ligand can significantly impact the electronic structure of the active oxidant, potentially leading to higher catalytic activity and enantioselectivity. nih.gov

| Computational Method | Studied Aspect | Key Findings | Source |

| DFT | Nature of Active Oxidant | Investigated the relative stability of Fe(V)=O vs. a cyclic ferric peracetate species. For a modified PDP ligand, a novel Fe(IV)=O cation radical species was proposed as the true oxidant. | nih.gov |

| DFT | Reaction Mechanism | Modeled the hydrogen atom abstraction (HAA) and subsequent steps, supporting a stepwise mechanism involving a short-lived radical. | wikipedia.orgnih.gov |

| DFT | Origin of Selectivity | Rationalized the observed electronic and steric selectivity by analyzing the transition state structures and energies. | epfl.ch |

| DFT | Ligand Substituent Effects | Showed that substituents on the PDP ligand significantly alter the electronic structure of the oxidant and can enhance catalytic performance. | nih.gov |

Catalyst Stability, Longevity, and Reaction Optimization

Investigation of Catalyst Deactivation and Decomposition Pathways

The Fe(PDP) catalyst, like many non-heme iron complexes, is susceptible to deactivation under the very conditions required for its catalytic activity. Research has identified key pathways that lead to the loss of catalytic efficiency, primarily involving the transformation of the active iron center into inactive species.

A widely recognized deactivation pathway for non-heme iron catalysts, including the Fe(PDP) system, is the formation of catalytically inactive oxo-bridged dimers. acs.orgresearchgate.net This process typically involves a bimolecular reaction between two iron complexes, leading to the formation of a stable Fe(III)-μ-oxo-Fe(III) species. acs.org The formation of these dimers removes the catalyst from the active cycle, thereby halting the desired C-H oxidation reaction. The increased catalyst productivity observed with slow addition protocols strongly suggests that such bi- or multimolecular decomposition pathways are significant at the iron center. newerainstruments.com This dimerization is a common challenge for catalysts with ligands such as BPMEN and S,S-BPBP and has been a major focus for suppression strategies. researchgate.net

While the Fe(PDP) catalyst is designed to operate through a controlled, selective oxidation mechanism, conditions that favor catalyst decomposition can lead to unselective side reactions resembling Fenton-type chemistry. nih.govrsc.org In classical Fenton chemistry, iron catalysts react with hydrogen peroxide to generate highly reactive, non-selective species like hydroxyl radicals (HO•). nih.gov These radicals can lead to a variety of undesired side products and can also contribute to the oxidative degradation of the PDP ligand itself, although studies have shown high recovery rates of the ligand, suggesting that ligand oxidation is not the primary decomposition pathway. newerainstruments.com The development of the Fe(PDP) catalyst from earlier, more flexible ligand systems represented a significant step in improving selectivity by creating a more robust complex that is less prone to decomposing into species that catalyze these unselective oxidations. nih.gov The use of acetic acid as an additive is a key strategy to increase catalytic activity without significantly compromising selectivity, likely by stabilizing key intermediates and preventing deviation into unselective pathways. nih.govwikipedia.org

Strategies for Enhancing Catalyst Productivity and Turnover

To overcome the challenges of catalyst deactivation, several operational strategies have been developed. These methods focus on maintaining a low, steady-state concentration of both the catalyst and the oxidant to minimize the rate of bimolecular decomposition pathways.

A highly effective strategy to enhance the productivity of the Fe(PDP) catalyst is the slow, simultaneous addition of both the catalyst and the hydrogen peroxide oxidant to the reaction mixture. newerainstruments.comillinois.edu This protocol is designed to keep the concentration of the active oxidant and the catalyst low throughout the reaction, thereby disfavoring the bimolecular or multimolecular decomposition pathways that require higher concentrations of these species. researchgate.netnewerainstruments.com By productively driving the reaction to higher conversions, this method allows for the attainment of high isolated yields of the hydroxylated product without the need for recycling starting materials. newerainstruments.comillinois.edu For example, in the oxidation of complex natural product derivatives, the slow addition protocol has proven superior to traditional batch or even iterative addition methods. newerainstruments.com

Optimizing reaction parameters is fundamental to maximizing the efficiency and selectivity of the Fe(PDP) catalyst.

Temperature: Reactions are often run at room temperature. However, in some cases, lower temperatures (e.g., 0°C) may be used to mitigate overoxidation, though this can sometimes come at the cost of reduced catalytic activity.

Solvent: Acetonitrile (B52724) (MeCN) is the most commonly used solvent for these oxidation reactions. newerainstruments.com

Concentration and Additives: The concentration of the substrate, catalyst, and oxidant are critical variables. As discussed, maintaining low concentrations of the catalyst and oxidant via slow or iterative addition is key. newerainstruments.com Acetic acid (AcOH) is a crucial additive that increases catalytic activity. nih.gov It is believed to facilitate the formation of the active iron-oxo intermediate. wikipedia.org The amount of catalyst loading is also a key parameter. While iterative additions of 5 mol% catalyst can be effective, slow addition protocols have successfully used higher loadings (e.g., 15-25 mol%) to drive reactions to high conversion on complex substrates. newerainstruments.com

The following table summarizes the results from a study optimizing the oxidation of cis-4-methylcyclohexyl pivalate (B1233124), demonstrating the superiority of the slow addition protocol.

| Entry | Addition Protocol | Catalyst (mol %) | H₂O₂ (equiv) | Yield (%) |

| 1 | Single | 15 | 3.0 | 36 |

| 2 | Single | 15 | 1.2 | 30 |

| 3 | Single | 5 | 1.2 | 33 |

| 4 | Iterative (3x) | 15 (5x3) | 3.6 (1.2x3) | 57 |

| 5 | Slow Addition | 15 | 3.0 | 70 |

| Data derived from a study on the oxidation of cis-4-methylcyclohexyl pivalate, illustrating the impact of different addition protocols on product yield. newerainstruments.com |

Catalyst Regeneration and Recycling Methodologies

The economic viability and environmental sustainability of catalytic processes are significantly enhanced by the ability to regenerate and recycle the catalyst. For the Fe(R,R-PDP) White-Chen catalyst, research has focused on strategies to recover and reuse its components, particularly the valuable chiral PDP ligand.

Investigations into the stability of the Fe(PDP) catalyst system have revealed that a primary pathway for deactivation involves the formation of catalytically inactive oxo-bridged iron dimers. nih.gov To circumvent this, operational strategies such as the slow addition of the oxidant and catalyst have been developed, which can improve catalyst productivity and turnover numbers, thereby extending its effective lifetime within a given reaction. nih.govnewerainstruments.com